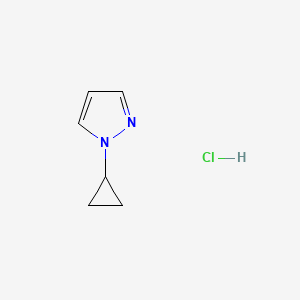

1-cyclopropyl-1H-pyrazole hydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

1-cyclopropylpyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.ClH/c1-4-7-8(5-1)6-2-3-6;/h1,4-6H,2-3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDZBLWBLUWEES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243516-63-2 | |

| Record name | 1-cyclopropyl-1H-pyrazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Cyclopropyl 1h Pyrazole Hydrochloride and Its Derivatives

Classical Cyclocondensation Reactions

Cyclocondensation reactions represent the most traditional and widely employed methods for pyrazole (B372694) synthesis. These methods typically involve the reaction of a binucleophilic hydrazine (B178648) component with a 1,3-dielectrophilic three-carbon unit.

Reactions of Hydrazines with 1,3-Dicarbonyl Compounds and Derivatives

The Knorr pyrazole synthesis, first reported in 1883, is the quintessential method for pyrazole formation. slideshare.netjk-sci.com It involves the acid-catalyzed condensation of a hydrazine (such as cyclopropylhydrazine) with a 1,3-dicarbonyl compound, resulting in the formation of the pyrazole ring through the loss of two water molecules. chemhelpasap.com

The mechanism begins with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form an imine or hydrazone intermediate. slideshare.netrsc.org Subsequently, an intramolecular cyclization occurs as the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. rsc.org The final step is a dehydration that leads to the formation of the stable, aromatic pyrazole ring. chemhelpasap.com

A significant challenge in this synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the lack of regioselectivity. beilstein-journals.orgnih.gov The initial attack of the hydrazine can occur at either of the two non-equivalent carbonyl groups, potentially leading to a mixture of two constitutional isomers. beilstein-journals.orgnih.gov The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions. rsc.orgnih.gov For instance, the more electrophilic carbonyl carbon is generally attacked by the more nucleophilic nitrogen of the hydrazine. rsc.org

Table 1: Examples of Knorr Pyrazole Synthesis Reactants

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Resulting Pyrazole Type |

| Acetylacetone | Phenylhydrazine | 1-Phenyl-3,5-dimethylpyrazole |

| Ethyl acetoacetate | Phenylhydrazine | 1-Phenyl-3-methyl-5-pyrazolone chemhelpasap.comrsc.org |

| Dibenzoylmethane | Hydrazine hydrate | 3,5-Diphenylpyrazole |

| 1,1,3,3-Tetraethoxypropane | Hydrazine dihydrochloride | Unsubstituted Pyrazole |

| Trifluoroacetylacetone | Cyclopropylhydrazine | 1-Cyclopropyl-3(5)-methyl-5(3)-trifluoromethylpyrazole |

Cyclization of Hydrazine Salts with Activated Carbonyl Systems

Variations of the classical approach involve the use of hydrazine salts, such as hydrazine hydrochloride or sulfate, and more diverse carbonyl systems. Activated carbonyl systems like α,β-unsaturated aldehydes and ketones (enones) are common substrates. researchgate.net

The reaction of an enone with a hydrazine typically proceeds via an initial Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic pyrazole. beilstein-journals.orgmdpi.comresearchgate.net The initial product is often a pyrazoline (dihydropyrazole), which requires an oxidation step to aromatize. mdpi.comchim.it However, if the starting materials contain appropriate functionalities, such as a leaving group on the hydrazine (e.g., tosylhydrazine) or at the β-position of the carbonyl system, spontaneous elimination can occur to directly afford the pyrazole. beilstein-journals.org

The use of hydrazine salts can influence the regioselectivity of the reaction. For example, studies have shown that reacting arylhydrazine hydrochlorides with trichloromethyl enones can selectively produce 1,3-regioisomers, whereas using the corresponding free hydrazine base leads exclusively to the 1,5-regioisomer. acs.org

1,3-Dipolar Cycloaddition Approaches

The [3+2] cycloaddition, or Huisgen 1,3-dipolar cycloaddition, is a powerful and highly regioselective method for constructing five-membered heterocycles, including pyrazoles. nih.gov This approach involves the reaction of a 1,3-dipole with a dipolarophile. rsc.org For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds (e.g., diazomethane (B1218177) or ethyl diazoacetate) or nitrilimines, which react with alkynes or alkenes (dipolarophiles). rsc.orgresearchgate.netwikipedia.org

When a diazo compound reacts with an alkyne, it directly yields a pyrazole. rsc.orgrsc.org The reaction is often highly regioselective, providing a single isomer, which is a significant advantage over classical condensation methods. nih.gov The cycloaddition can often be performed under simple thermal conditions without the need for a catalyst. rsc.orgrsc.orgresearchgate.net If an alkene is used as the dipolarophile, the initial product is a pyrazoline, which can then be oxidized to the corresponding pyrazole. wikipedia.org The use of "alkyne surrogates" or "alkyne equivalents"—alkenes with a leaving group—can also be employed to directly form pyrazoles. nih.gov

Table 2: Examples of 1,3-Dipolar Cycloaddition Components for Pyrazole Synthesis

| 1,3-Dipole Source | Dipolarophile | Reaction Type |

| Diazomethane | Diethyl glutaconate (alkene) | Forms an intermediate pyrazoline wikipedia.org |

| Ethyl diazoacetate | Phenylacetylene | Catalyst-free thermal cycloaddition rsc.org |

| Diphenylnitrilimine | Vinyl derivative | In situ generation of nitrilimine |

| N-Tosylhydrazones (diazo precursor) | Terminal alkynes | Provides 3,5-disubstituted pyrazoles organic-chemistry.org |

| Trimethylsilyldiazomethane | Terminal alkynes | Continuous-flow cycloaddition mdpi.com |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. beilstein-journals.orgnih.govmdpi.comnih.gov Several MCR strategies have been developed for the synthesis of highly substituted pyrazoles. These reactions often combine elements of classical methods, such as Knorr-type condensations, in a one-pot sequence.

For example, a three-component reaction can involve an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. mdpi.com In this process, the aldehyde and dicarbonyl compound might first react to form an α,β-unsaturated ketone intermediate via a Knoevenagel condensation, which then undergoes a cyclocondensation reaction with the hydrazine in the same pot. beilstein-journals.org This approach avoids the isolation of intermediates and allows for the rapid generation of molecular diversity. beilstein-journals.orgnih.gov Other MCRs can involve the in situ generation of the 1,3-dicarbonyl compound from simpler precursors like ketones and acid chlorides, followed by the addition of hydrazine. nih.govmdpi.comorganic-chemistry.org

Synthesis via Transformation of Related Heterocycles

Another synthetic route to pyrazoles involves the chemical transformation of other pre-existing heterocyclic rings. This strategy can be particularly useful for accessing specific substitution patterns that are difficult to obtain through other methods.

One common example is the conversion of isoxazoles into pyrazoles. This transformation is typically achieved by reacting the isoxazole (B147169) with hydrazine. The reaction proceeds via a nucleophilic attack by the hydrazine, leading to the cleavage of the N-O bond of the isoxazole ring, followed by recyclization with the expulsion of a water molecule to form the more thermodynamically stable pyrazole ring. organic-chemistry.org Similarly, other heterocycles like chromones can undergo ring-opening and re-closure reactions with hydrazines to yield pyrazole derivatives. nih.govnih.gov More complex transformations, such as the conversion of pyridines or tetrazoles into pyrazoles, have also been reported, often involving photochemical or catalytic rearrangement steps. mdpi.com

Industrial Scale Production Considerations

The large-scale synthesis of pyrazoles presents several challenges related to safety, cost, and environmental impact. nih.gov A primary concern is the use of hydrazine and its derivatives, which are highly toxic and potentially explosive. mdpi.comnih.gov Therefore, industrial processes increasingly favor methods that avoid the isolation and storage of these hazardous intermediates. nih.gov

Furthermore, flow chemistry can lead to higher yields, reduced reaction times, and easier scalability compared to traditional batch processing. galchimia.com The development of multistep continuous flow setups allows for the telescoping of several reaction steps—such as diazotization, reduction, and cyclocondensation—into a single, uninterrupted process, enhancing efficiency and reducing waste for the industrial production of pyrazole-based active pharmaceutical ingredients. nih.gov

Derivatization and Functionalization Strategies

The inherent reactivity of the pyrazole ring, combined with the electronic influence of the N-cyclopropyl group, dictates the strategies for its functionalization. The C4 position is often the most susceptible to electrophilic substitution, while other positions can be targeted through directed or specific reaction pathways.

N-alkylation of pyrazoles is a fundamental transformation for introducing a variety of substituents. While the primary focus is on derivatives of 1-cyclopropyl-1H-pyrazole, general N-alkylation methods are applicable. Industrial approaches often favor the alkylation of N-unsubstituted pyrazoles with alcohols using solid acid catalysts like crystalline aluminosilicates (e.g., zeolites) to produce N-alkylpyrazoles with high yields and purity. google.com This method avoids the formation of salt by-products common in other techniques. google.com

Acylation reactions introduce acyl groups, which can serve as important synthetic handles. The acylation of hydroxy-substituted pyrazoles can be achieved using phase-transfer catalysis (PTC). researchgate.netresearchgate.net This method has been used to study the competition between N-, O-, and C-acylation on the pyrazole ring system. researchgate.netresearchgate.net For instance, the reaction of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles with various acyl halides in the presence of tetrabutylammonium (B224687) bromide (TBAB) as a catalyst allows for the introduction of acyl groups onto the pyrazole scaffold. researchgate.netresearchgate.net

Table 1: Examples of Alkylation and Acylation Reactions on Pyrazole Scaffolds

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alcohol, Crystalline aluminosilicate (B74896) catalyst | N-Alkylpyrazole | google.com |

| N-Allylic Alkylation | Vinylcyclopropane, Pd(PPh₃)₄, TFA | N-Alkyl pyrazole | acs.org |

| O-Acylation | Acyl halide, Tetrabutylammonium bromide (PTC) | O-Acyl-hydroxypyrazole | researchgate.netresearchgate.net |

Halogenation is a key strategy for producing versatile pyrazole intermediates, which are widely used in cross-coupling reactions. The C4 position of the pyrazole ring is the most common site for electrophilic halogenation. researchgate.net

Bromination: The bromination of pyrazoles can be efficiently carried out using N-bromosuccinimide (NBS) in solvents like carbon tetrachloride. researchgate.net This method provides 4-bromopyrazoles in excellent yields under mild conditions without the need for a catalyst. researchgate.net For example, treatment of a pyrazole derivative with NBS can yield the corresponding 4-bromo-substituted pyrazole. acs.org The resulting 4-bromo-1-cyclopropyl-1H-pyrazole is a known compound. bldpharm.com

Iodination: Iodinated pyrazoles are particularly valuable for palladium-catalyzed cross-coupling reactions. organic-chemistry.orgnih.gov A practical and environmentally friendly method for the iodination of pyrazoles involves using elemental iodine (I₂) with hydrogen peroxide (H₂O₂) in water, which generates water as the only by-product. researchgate.net Another effective method for synthesizing 4-iodopyrazoles is the ICl-induced dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. organic-chemistry.orgnih.gov This reaction proceeds at room temperature in the presence of iodine monochloride (ICl) and a base like lithium carbonate (Li₂CO₃). organic-chemistry.orgnih.gov

Table 2: Halogenation Methods for Pyrazole Derivatives

| Halogenation Type | Reagent(s) | Position | Typical Conditions | Reference |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C4 | CCl₄, mild conditions | researchgate.net |

| Bromination | LiBr, BF₃·Et₂O | C4 | DMSO, RT, O₂ | researchgate.net |

| Iodination | I₂, H₂O₂ | C4 | Water | researchgate.net |

| Iodination | Iodine Monochloride (ICl), Li₂CO₃ | C4 | Dichloromethane, RT | organic-chemistry.orgnih.gov |

| Iodination | N-Iodosuccinimide (NIS) | C4 | Various solvents | beilstein-archives.org |

The introduction of cyclopropyl (B3062369) and difluoromethyl groups onto the pyrazole ring can significantly impact the molecule's properties.

Cyclopropylation: While the starting compound already contains an N-cyclopropyl group, further cyclopropylation at other positions can be of interest. Enantiomerically enriched cyclopropyl azole derivatives can be synthesized through the diastereoselective nucleophilic substitution of chiral bromocyclopropanes with pyrazole. nih.gov This method allows for the installation of a cyclopropyl group onto a nitrogen atom of the pyrazole ring. nih.gov Copper-catalyzed hydroamination reactions of cyclopropenes with pyrazoles also provide a route to N-cyclopropylpyrazoles. escholarship.org

Difluoromethylation: The trifluoromethyl group is a common substituent in pyrazole synthesis, often introduced via trifluoromethylation/cyclization of acetylenic ketones with hydrazines using a hypervalent iodine reagent. nih.gov While direct difluoromethylation of 1-cyclopropyl-1H-pyrazole is not extensively detailed, methods developed for other heterocyclic systems, often involving radical reactions with difluoromethyl sources, could potentially be adapted.

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of various functional groups onto heterocyclic scaffolds, avoiding the need for pre-functionalized substrates. nih.govbohrium.com These reactions often employ a directing group within the substrate to bind the palladium catalyst and deliver it to a specific C-H bond, thereby controlling regioselectivity. nih.gov

For pyrazoles, this strategy can be used to forge new C-C, C-O, C-N, and C-halogen bonds. bohrium.com The reaction typically proceeds through a cyclopalladated intermediate. nih.gov The functionalization can occur via a Pd(II)/Pd(0) catalytic cycle, involving reductive elimination, or a Pd(II)/Pd(IV) cycle, where an oxidant is used to access the higher oxidation state. nih.gov Ligands such as mono-N-protected amino acids or 2,2'-bipyridines can be effective in promoting these transformations. acs.org This methodology has been applied to the arylation of pyrazoles, demonstrating its utility in creating complex molecules. acs.org For example, transannular C-H arylation of alicyclic amines, which shares mechanistic principles, proceeds with high yield using aryl iodides and a palladium catalyst. nih.gov

The direct introduction of a chloromethyl group onto the 1-cyclopropyl-1H-pyrazole ring is not a commonly reported, specific reaction. However, this functional group can be installed through multi-step sequences. One plausible route involves the formylation of the pyrazole ring to introduce a carbaldehyde group, followed by reduction to the corresponding alcohol, and subsequent conversion to the chloromethyl derivative using a chlorinating agent like thionyl chloride or phosphorus oxychloride.

The introduction of carbaldehyde and carboxylic acid functionalities onto the pyrazole ring provides key intermediates for further synthetic elaborations.

Carbaldehyde Derivatives: The Vilsmeier-Haack reaction is a classical and effective method for the formylation of electron-rich heterocycles, including pyrazoles. nih.govmdpi.com This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent. nih.govresearchgate.net This method regioselectively introduces a formyl group at the C4 position of the pyrazole ring, yielding derivatives such as 1-cyclopropyl-1H-pyrazole-4-carbaldehyde. nih.govchemrio.comcatsyn.com

Carboxylic Acid Derivatives: Pyrazole carboxylic acids can be synthesized through various routes. One common method is the oxidation of a corresponding carbaldehyde or methyl group on the pyrazole ring. Another approach involves the cyclocondensation of appropriately substituted precursors. For instance, the reaction of hydrazones with diethyl oxalate (B1200264) can yield pyrazole-3-carboxylates. mdpi.com Specific derivatives such as 1-cyclopropyl-1H-pyrazole-5-carboxylic acid and 1-cyclopropyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester are commercially available building blocks, indicating established synthetic pathways. fishersci.caachemblock.com

Table 3: Synthesis of Carbaldehyde and Carboxylic Acid Derivatives

| Derivative Type | Synthetic Method | Reagents | Position | Reference |

|---|---|---|---|---|

| Pyrazole-4-carbaldehyde | Vilsmeier-Haack Reaction | POCl₃, DMF | C4 | nih.govresearchgate.net |

| Pyrazole-3-carboxylate | Cyclization | Hydrazone, Diethyl oxalate | C3 | mdpi.com |

| Pyrazole-5-carboxylic acid | - | (Available as building block) | C5 | achemblock.com |

Chemical Reactivity of 1 Cyclopropyl 1h Pyrazole Hydrochloride and Its Pyrazole Core

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle, a feature that confers it significant stability. researchgate.netpurkh.com Its reactivity is characterized by a susceptibility to electrophilic substitution and a general resistance to nucleophilic attack, unless activated by specific substituents. researchgate.netencyclopedia.pub

Electrophilic Substitution Reactions

Electrophilic substitution on the pyrazole ring predominantly occurs at the C4 position. scribd.comrrbdavc.orgglobalresearchonline.net This regioselectivity is attributed to the electronic distribution within the ring, where the C4 position is the most electron-rich and thus most susceptible to attack by electrophiles. youtube.com Common electrophilic substitution reactions for pyrazoles include nitration, sulfonation, halogenation, and formylation. scribd.comglobalresearchonline.net

However, in the case of 1-cyclopropyl-1H-pyrazole hydrochloride, the pyrazole ring is protonated. This protonation leads to the formation of a pyrazolium (B1228807) cation, which deactivates the ring towards electrophilic attack, particularly at the C4 position. globalresearchonline.net If an electrophilic substitution were to occur on the protonated ring, it might be directed to the C3 position. globalresearchonline.net

Table 1: Common Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction | Reagents | Electrophile | Typical Position of Substitution | Resulting Product |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C4 | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 | Pyrazole-4-sulfonic acid |

| Bromination | Br₂ | Br⁺ | C4 | 4-Bromopyrazole |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | Dichloromethylium ion | C4 | Pyrazole-4-carbaldehyde |

Nucleophilic Substitution Reactions

The pyrazole ring is generally resistant to nucleophilic substitution due to its electron-rich aromatic nature. encyclopedia.pub Nucleophilic attack is more likely to occur at the C3 and C5 positions, which are comparatively more electron-deficient. researchgate.net The presence of strong electron-withdrawing groups on the ring can facilitate nucleophilic substitution. encyclopedia.pub For N-substituted pyrazoles, the regioselectivity of reactions can be influenced by the nature of the substituent. nih.gov

Ring Stability and Aromaticity

The pyrazole ring is considered aromatic as it possesses a planar, cyclic, conjugated system with 6 π-electrons. purkh.comrrbdavc.org This aromaticity is the source of its considerable stability. purkh.com The stability of the pyrazole ring is influenced by the substituents attached to it. While N-substitution can sometimes reduce the aromaticity compared to benzene, pyrazoles remain stable compounds. researchgate.netscispace.com The stability of the pyrazole ring is also evident in its resistance to oxidation and reduction reactions under many conditions. globalresearchonline.net

Reactivity of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group attached at the N1 position of the pyrazole ring is a three-membered carbocycle characterized by significant ring strain. wikipedia.orgwikipedia.org This strain makes the cyclopropyl group susceptible to reactions that involve ring-opening, as this relieves the strain. wikipedia.orgnih.gov

Oxidative Transformations (e.g., Ozonolysis, Epoxidation)

The cyclopropyl group can undergo oxidative transformations. While generally resistant to mild oxidation, more potent oxidizing agents can lead to the cleavage of the ring. Ozonolysis, a reaction that typically cleaves carbon-carbon double bonds, can also cleave the C-C bonds of a cyclopropane (B1198618) ring under certain conditions, although this is not a common reaction. masterorganicchemistry.com

Epoxidation of a cyclopropyl group itself is not a standard transformation. However, if the cyclopropyl ring were part of a larger system with a double bond, epoxidation of the double bond could be followed by rearrangement of the adjacent cyclopropyl ring. rsc.org Oxidative metabolism of drugs containing cyclopropyl groups has been observed to lead to the formation of hydroxylated metabolites, indicating that oxidation of the ring can occur, sometimes leading to ring-opened products. hyphadiscovery.com

Ring-Opening Reactions

Due to the inherent ring strain, the cyclopropyl group is prone to ring-opening reactions. nih.govbeilstein-journals.org These reactions can be initiated by various reagents and conditions, including acids, transition metals, and radical species. wikipedia.orgnih.govresearchgate.net For instance, iodine-catalyzed reactions of certain cyclopropane derivatives can lead to ring-opening and subsequent cycloaddition to form other heterocyclic systems. researchgate.net The high C-H bond dissociation energy of the cyclopropyl group can make it less susceptible to some oxidative metabolic pathways, which is a property utilized in drug design. hyphadiscovery.com However, under other oxidative conditions, particularly those involving radical intermediates, ring-opening is a common outcome. nih.govhyphadiscovery.com

Table 2: General Reactivity of the Cyclopropyl Moiety

| Reaction Type | General Conditions | Outcome |

| Oxidative Cleavage | Strong oxidizing agents | Ring-opening to form acyclic products |

| Radical Reactions | Radical initiators | Ring-opening to form alkyl radicals |

| Acid-Catalyzed Opening | Strong acids | Formation of a carbocation followed by reaction with a nucleophile |

| Transition Metal-Catalyzed Reactions | Pd, Rh, Ni catalysts | Insertion into C-C bond and subsequent rearrangement or addition |

Reactions of Substituted Functional Groups (e.g., Amine)

The reactivity of functional groups attached to the pyrazole core is significantly influenced by the electronic nature of the pyrazole ring itself. The pyrazole nucleus is an electron-rich heterocyclic system, which affects the reactivity of its substituents. researchgate.net For instance, an amino group attached to the pyrazole ring will have its nucleophilicity modulated by the ring's electron-donating or -withdrawing character.

While specific research on the reactions of an amine-substituted 1-cyclopropyl-1H-pyrazole is limited, general principles of pyrazole chemistry can be applied. The positions on the pyrazole ring are not equivalent in terms of reactivity. Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, preferentially occur at the C4 position due to the deactivating effect of the two adjacent nitrogen atoms on the C3 and C5 positions. researchgate.netnih.gov Conversely, the C3 and C5 positions are more susceptible to nucleophilic attack. researchgate.net

In the case of an amino-substituted 1-cyclopropyl-1H-pyrazole, the amino group, being a nucleophile, can undergo various reactions. For example, it can react with electrophiles such as acyl chlorides or alkyl halides. The presence of the cyclopropyl group at the N1 position may sterically hinder reactions at the adjacent C5 position to some extent. The N-cyclopropyl moiety is generally stable to many common reagents, including nitrating mixtures, bromine, and aqueous acids and bases. researchgate.net

A study on novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives demonstrated that these compounds can be synthesized via nucleophilic substitution reactions, highlighting the feasibility of introducing and modifying functional groups on the cyclopropyl pyrazole scaffold. rrbdavc.org

Tautomeric Influence on Reactivity

Tautomerism, the phenomenon of interconverting isomers that differ only in the position of a proton, is a key feature of pyrazole chemistry, particularly for N-unsubstituted or asymmetrically substituted pyrazoles. nih.govrsc.org This equilibrium between different tautomeric forms can significantly impact the molecule's reactivity and its interaction with other molecules. nih.gov

For a substituted pyrazole, such as a hypothetical amino-1-cyclopropyl-1H-pyrazole, annular tautomerism could exist if the cyclopropyl group were not fixed at the N1 position. However, in this compound, the substituent at the N1 position prevents this type of tautomerism. The structure is locked, and the cyclopropyl group remains bonded to the same nitrogen atom.

Even without annular tautomerism of the pyrazole ring itself, the presence of certain functional groups can introduce other forms of tautomerism. For example, a hydroxyl or amino group on the pyrazole ring could potentially exist in equilibrium with its keto or imino tautomer, respectively. The specific tautomer that predominates is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. nih.gov Theoretical studies on disubstituted 1H-pyrazoles have shown that intramolecular hydrogen bonds and the surrounding environment play a crucial role in determining the most stable tautomer. nih.govnih.gov

The tautomeric form of a molecule can dictate its reaction pathway. For instance, the nucleophilicity of an exocyclic amino group versus a ring nitrogen atom can differ between tautomers, leading to different products in reactions with electrophiles.

Acid-Base Properties and Protonation Routes

The pyrazole ring possesses both acidic and basic properties. nih.gov The pyridine-like nitrogen atom (N2) has a lone pair of electrons in an sp² hybrid orbital in the plane of the ring and is, therefore, basic and readily available for protonation. The pyrrole-like nitrogen atom (N1), when unsubstituted, has a lone pair that is part of the aromatic π-system, making it less basic and more acidic.

In this compound, the pyrazole ring is protonated. The hydrochloride salt form indicates that the pyrazole has acted as a base to accept a proton from hydrochloric acid. The most likely site of protonation is the N2 nitrogen, as its lone pair is more accessible and basic. nih.gov This protonation results in the formation of a pyrazolium cation.

The formation of the pyrazolium cation has a significant effect on the reactivity of the ring. The positive charge on the ring makes it more electron-deficient and therefore less susceptible to electrophilic attack compared to the neutral pyrazole. Bond length analysis of pyrazolium salts provides evidence for aromatic-type delocalization of the positive charge within the ring. nih.govrsc.org

The basicity of the pyrazole ring is influenced by the substituents attached to it. The cyclopropyl group at the N1 position, being an alkyl group, is generally considered to be weakly electron-donating, which would slightly increase the basicity of the N2 nitrogen compared to an unsubstituted pyrazole.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental to determining the molecular structure of 1-cyclopropyl-1H-pyrazole hydrochloride. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity, functional groups, and electronic environment can be obtained.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, the proton (¹H) and carbon-13 (¹³C) NMR spectra would provide definitive information on its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring and the cyclopropyl (B3062369) group.

Pyrazole Ring Protons: The pyrazole ring has three protons, H3, H4, and H5. These would appear as distinct signals in the aromatic region of the spectrum. Their chemical shifts and coupling patterns (doublets, triplets) would confirm their relative positions. For the parent 1H-pyrazole, the protons typically appear at approximately δ 7.5-8.0 ppm.

Cyclopropyl Group Protons: The cyclopropyl group would exhibit complex multiplets in the upfield region (typically δ 0.5-1.5 ppm for the CH₂ groups and δ 3.5-4.0 ppm for the CH group attached to the nitrogen). The methine proton (CH-N) would be shifted downfield due to the influence of the electronegative nitrogen atom of the pyrazole ring.

While the spectrum for the specific hydrochloride salt is not available, data from related compounds like 1-cyclopropyl-4-iodo-1H-pyrazole can provide insight chemicalbook.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the 1-cyclopropyl-1H-pyrazole moiety.

Pyrazole Ring Carbons: The three carbons of the pyrazole ring (C3, C4, C5) would have chemical shifts in the range of δ 100-140 ppm.

Cyclopropyl Group Carbons: The cyclopropyl carbons would appear in the upfield region, with the two CH₂ carbons at around δ 5-15 ppm and the CH carbon attached to the nitrogen at a more downfield position.

General ¹H and ¹³C NMR spectral characteristics for the parent 1H-pyrazole scaffold have been well-documented researchgate.netresearchgate.net. The formation of the hydrochloride salt would lead to protonation at the N2 position of the pyrazole ring, causing significant downfield shifts for the adjacent C3 and C5 carbons and their attached protons due to the increased positive charge and inductive effects.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the H3-H4-H5 coupling network in the pyrazole ring. An HMBC spectrum would reveal long-range (2-3 bond) couplings between protons and carbons, for instance, connecting the cyclopropyl methine proton to the C3 and C5 carbons of the pyrazole ring, thus confirming the point of attachment. Such 2D techniques are standard for the characterization of novel pyrazole derivatives nih.gov.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-cyclopropyl-1H-pyrazole Moiety

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H3 (pyrazole) | ~7.8 | d |

| H4 (pyrazole) | ~6.4 | t |

| H5 (pyrazole) | ~7.5 | d |

| CH (cyclopropyl) | ~3.7 | m |

| CH₂ (cyclopropyl) | ~1.0 | m |

| CH₂ (cyclopropyl) | ~0.8 | m |

Note: Values are estimates based on general pyrazole data and related structures. Hydrochloride formation would cause further downfield shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-cyclopropyl-1H-pyrazole Moiety

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C3 (pyrazole) | ~138 |

| C4 (pyrazole) | ~105 |

| C5 (pyrazole) | ~128 |

| CH (cyclopropyl) | ~35 |

| CH₂ (cyclopropyl) | ~7 |

Note: Values are estimates based on general pyrazole data. Hydrochloride formation would cause further downfield shifts, particularly for C3 and C5.

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key vibrational modes would include:

N-H Stretch: Due to the protonation of the pyrazole ring to form the hydrochloride salt, a broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of an ammonium salt (R₂N-H⁺).

C-H Stretching: Aromatic C-H stretching from the pyrazole ring would appear above 3000 cm⁻¹. Aliphatic C-H stretching from the cyclopropyl group would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations corresponding to the double bonds within the pyrazole ring would be found in the 1400-1650 cm⁻¹ region.

Ring Vibrations: The pyrazole ring itself has characteristic "breathing" and deformation modes that contribute to the fingerprint region of the spectrum (<1400 cm⁻¹).

The IR spectrum of the parent 1H-pyrazole is well-documented and serves as a reference for assigning these bands nist.gov.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In a typical electron ionization (EI) mass spectrum, 1-cyclopropyl-1H-pyrazole would show a molecular ion peak (M⁺) corresponding to its molecular weight. The hydrochloride salt would likely dissociate in the mass spectrometer, showing the mass of the free base.

The fragmentation pattern would be characteristic of the structure. Common fragmentation pathways would include the loss of the cyclopropyl group or fragmentation of the pyrazole ring. High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy. Predicted mass spectrometry data for related structures like 1-cyclopropyl-1H-pyrazole-5-carboxylic acid show the expected molecular ion peak [M+H]⁺ uni.lu.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Pyrazole and its derivatives typically exhibit strong absorption bands in the UV region, usually between 200-250 nm, corresponding to π→π* transitions within the aromatic heterocyclic ring. The hydrochloride salt, being a pyrazolium (B1228807) cation, might show a slight shift in the absorption maximum (λ_max) compared to the neutral free base due to the alteration of the electronic structure upon protonation.

X-ray Crystallography

The crystal structure would confirm the site of protonation, which is expected to be the N2 nitrogen atom. It would also reveal the intermolecular interactions, such as hydrogen bonding between the pyrazolium N-H⁺ group and the chloride anion (Cl⁻), which are critical in defining the crystal packing arrangement. While the crystal structure for this specific compound is not publicly available, studies on various other pyrazole derivatives show common packing motifs like dimers, trimers, and catemeric chains formed through hydrogen bonding nih.govfu-berlin.de.

Tautomerism and Isomerism Studies

For N-substituted pyrazoles like the 1-cyclopropyl derivative, annular tautomerism (the migration of a proton between the two nitrogen atoms) is not possible because the N1 position is blocked by the cyclopropyl group.

However, in related un-substituted or C-substituted pyrazoles, tautomerism is a significant phenomenon that influences their chemical and physical properties beilstein-journals.org. The equilibrium between the two possible tautomers can be studied using NMR spectroscopy, often at low temperatures to slow the proton exchange rate fu-berlin.de. The position of the equilibrium is influenced by the nature of the substituents, the solvent, and temperature. In the solid state, pyrazoles typically adopt a single tautomeric form, which can be identified by X-ray crystallography nih.govmdpi.com. For 1-cyclopropyl-1H-pyrazole, the structure is fixed, and no such tautomerism exists.

Prototropic Annular Tautomerism

Prototropic annular tautomerism is a hallmark of the N-unsubstituted pyrazole ring system. This process involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole ring. nih.govnih.gov This 1,2-proton shift results in two distinct, yet rapidly interconverting, tautomeric forms, especially when the pyrazole ring is unsymmetrically substituted at positions 3 and 5. nih.govfu-berlin.de The position of this equilibrium is influenced by several factors, including the nature of the substituents, the solvent, and the temperature. nih.govfu-berlin.de

However, in the case of This compound , the pyrazole ring is substituted at the N1 position with a cyclopropyl group. This N-substitution fundamentally blocks prototropic annular tautomerism. researchgate.net Since the hydrogen atom on the N1 nitrogen is replaced by a covalently bonded cyclopropyl group, the proton migration to the N2 position cannot occur. Therefore, the compound exists as a single, fixed tautomer. Such N-substituted pyrazoles are often used as model compounds to study the distinct properties of a single tautomeric form without the complication of an existing equilibrium. fu-berlin.decdnsciencepub.com

Side-Chain Tautomerism in Aminopyrazoles

Side-chain tautomerism is another form of protomerism where the proton exchange involves a substituent group attached to the pyrazole ring. nih.gov This phenomenon is particularly relevant and well-studied in aminopyrazoles, where an amino (-NH2) group is present on the carbon framework of the ring. nih.govresearchgate.netnih.gov

In 3(5)-aminopyrazoles, in addition to the annular tautomerism, the amino group can theoretically participate in a tautomeric equilibrium with an imino form. nih.gov This would involve the migration of a proton from the exocyclic nitrogen to a ring nitrogen, forming an iminopyrazoline structure. However, studies have shown that for 3(5)-aminopyrazoles, the amino forms are significantly more stable, and the imino tautomers are generally not observed. nih.govnih.gov The equilibrium is dominated by the two annular tautomers of the amino-substituted pyrazole. researchgate.netnih.gov

For the specific compound This compound , this type of tautomerism is not applicable as it does not possess an amino side chain. This concept would only become relevant for derivatives of 1-cyclopropyl-1H-pyrazole that are functionalized with an amino group at positions 3, 4, or 5 of the pyrazole ring.

Influence on Spectroscopic Signatures

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating and differentiating between tautomers in pyrazole systems. nih.govcdnsciencepub.comresearchgate.net The distinct electronic environments in different tautomers lead to unique spectroscopic signatures.

In N-unsubstituted pyrazoles undergoing rapid annular tautomerism, the C3 and C5 carbons can become environmentally averaged on the NMR timescale. This often results in broadened signals or a single averaged signal for these two positions in the ¹³C NMR spectrum. nih.gov In cases where the proton exchange is slow (e.g., at low temperatures), separate, distinct signals for C3 and C5 of each tautomer can be resolved, allowing for the determination of the tautomeric equilibrium constant. fu-berlin.de The chemical shifts of the ring carbons, especially C3 and C5, are highly sensitive to which nitrogen atom bears the proton. cdnsciencepub.com

| Compound Type | Carbon Position | Typical Chemical Shift (ppm) of Tautomer A | Typical Chemical Shift (ppm) of Tautomer B |

|---|---|---|---|

| 3(5)-Arylpyrazole | C3 | ~150 | ~142 (as C5) |

| C5 | ~142 (as C3) | ~150 | |

| 3(5)-Methylpyrazole | C(CH₃) at C3 | ~13-14 | ~10-11 (at C5) |

Note: The table provides generalized data from studies on substituted pyrazoles to illustrate the significant differences in chemical shifts between tautomers. cdnsciencepub.com

Infrared (IR) spectroscopy can also distinguish between tautomers. For example, in aminopyrazoles, the N-H stretching frequencies of the pyrazole ring and the exocyclic amino group can differ between the 3-amino and 5-amino tautomers, reflecting changes in hydrogen bonding and electron delocalization. nih.govresearchgate.net Similarly, UV-Vis spectroscopy can be affected, as the different electronic structures of tautomers can lead to shifts in the maximum absorption wavelength (λmax). researchgate.netmdpi.com

For This compound , its existence as a single, fixed tautomer simplifies its spectroscopic analysis. Its NMR spectra are expected to show sharp, well-defined signals corresponding to one distinct molecular structure. The ¹³C NMR spectrum would display separate and unambiguous resonances for the C3, C4, and C5 carbons, without the broadening or averaging effects seen in systems with dynamic tautomeric equilibria. This spectroscopic clarity makes N-substituted pyrazoles like the title compound valuable for unequivocal structural assignments. nih.gov

Computational Chemistry and Theoretical Studies

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to model the physical movement of atoms and molecules over time. eurasianjournals.com These simulations provide insights into the dynamic behavior, conformational flexibility, and stability of molecules in various environments. eurasianjournals.comeurasianjournals.com For pyrazole (B372694) derivatives, MD simulations are often used to study their interactions with biological targets, such as enzymes or receptors. nih.govnih.govresearchgate.net By simulating the docked complex of a pyrazole derivative within the active site of a protein, researchers can assess the stability of the binding mode and identify key interactions responsible for its biological activity. nih.govnih.gov

Computational Studies of Tautomeric Equilibria and Proton Transfer

Prototropic tautomerism, where isomers differ in the position of a proton, is a fundamental characteristic of many N-heterocycles, including pyrazoles. Computational studies are essential for understanding the tautomeric equilibria in these systems. nih.gov

Theoretical calculations using methods like DFT can predict the relative stabilities of different tautomers in both the gas phase and in solution. nih.gov For example, DFT calculations on a large library of pyrazole derivatives have been used to determine tautomeric ratios and establish relationships between substituent effects and tautomer stability. nih.gov These studies have shown that factors such as the electronic nature of substituents, solvent polarity, and temperature can significantly influence the equilibrium between tautomeric forms. nih.gov Computational models can also elucidate the mechanism of proton transfer, including the role of solvent molecules in facilitating intermolecular proton exchange. nih.gov

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial in drug design for understanding how a potential drug molecule (ligand) might interact with its biological target. While specific docking studies on 1-cyclopropyl-1H-pyrazole hydrochloride are not extensively detailed in publicly available literature, broader studies on pyrazole derivatives provide a strong indication of its potential interactions.

Research on pyrazole derivatives as inhibitors of various protein kinases, such as Receptor Tyrosine Kinases (RTKs), has demonstrated their ability to fit into the ATP-binding pocket of these enzymes. For instance, studies on a series of pyrazole derivatives targeting the Rearranged during Transfection (RET) kinase, a receptor tyrosine kinase implicated in several types of cancer, have highlighted key interaction patterns. nih.gov

The key interactions observed in these studies typically involve:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring often act as hydrogen bond acceptors or donors, interacting with amino acid residues in the protein's active site.

Hydrophobic Interactions: The cyclopropyl (B3062369) group and other nonpolar substituents can form van der Waals interactions with hydrophobic residues, enhancing the binding affinity.

To illustrate the potential interactions of a cyclopropyl-pyrazole scaffold, the following table summarizes typical binding characteristics observed in related pyrazole derivatives targeting protein kinases.

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Pyrazole ring nitrogens | Alanine, Lysine, Aspartic Acid |

| Hydrophobic Interactions | Cyclopropyl group | Leucine, Valine, Isoleucine, Alanine |

| Pi-stacking | Pyrazole ring | Phenylalanine, Tyrosine, Tryptophan |

Structure-Reactivity Correlations from Computational Data

Structure-reactivity correlations, often explored through Quantitative Structure-Activity Relationship (QSAR) models, aim to link the chemical structure of a compound with its biological activity or chemical reactivity. For this compound, computational data can elucidate how its specific structural features influence its properties.

The presence of the cyclopropyl group is a key determinant of the molecule's steric and electronic properties. This small, strained ring system can influence the molecule's conformation and its interaction with biological targets. From a computational perspective, the cyclopropyl group is known to:

Introduce Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation that may be favorable for binding to a target.

Modulate Electronic Properties: The unique hybridization of the carbon atoms in the cyclopropyl ring can affect the electron density of the adjacent pyrazole ring, influencing its reactivity and interaction capabilities.

Enhance Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to a longer biological half-life.

QSAR studies on various classes of pyrazole derivatives have identified several molecular descriptors that are important for their biological activity. These descriptors, which can be calculated using computational methods, include:

Molecular Weight and Volume: These basic parameters relate to the size and shape of the molecule.

LogP (Octanol-Water Partition Coefficient): This descriptor is a measure of the molecule's hydrophobicity, which is crucial for its ability to cross cell membranes.

Electronic Descriptors: Parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies provide insights into the molecule's electronic reactivity.

Topological Descriptors: These indices describe the connectivity and branching of the atoms in the molecule.

The following table summarizes key computational descriptors and their general influence on the reactivity and biological activity of pyrazole derivatives.

| Descriptor | Property Measured | General Correlation with Activity |

| LogP | Hydrophobicity | Often, a parabolic relationship is observed, with an optimal LogP value for cell permeability. |

| Molecular Volume | Steric bulk | Can be critical for fitting into a specific binding pocket; both too small and too large can be detrimental. |

| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller gap can indicate higher reactivity. |

| Dipole Moment | Polarity | Influences solubility and the ability to form electrostatic interactions. |

Applications in Chemical Synthesis

Building Blocks for Complex Heterocyclic Systems

1-Cyclopropyl-1H-pyrazole hydrochloride serves as a fundamental building block for the construction of more intricate heterocyclic frameworks, particularly those containing fused pyrazole (B372694) rings. The pyrazole moiety itself is a key pharmacophore in numerous biologically active compounds, and the introduction of a cyclopropyl (B3062369) group can significantly influence the molecule's conformational rigidity and metabolic stability. researchgate.netnih.gov

The synthesis of pyrazole-fused heterocycles often involves multi-component reactions where the aminopyrazole variant of the title compound can be a key starting material. researchgate.net These one-pot syntheses are efficient and allow for the creation of diverse molecular scaffolds. For instance, aminopyrazoles can react with β-dicarbonyl compounds and other reagents to form pyrazolopyridines, which are present in several drug molecules. researchgate.net

General synthetic strategies to access the pyrazole nucleus, which can be applied to cyclopropyl-substituted variations, include the cyclocondensation of hydrazine (B178648) derivatives with 1,3-difunctional compounds. nih.govmdpi.com The reaction of a hydrazine with a β-diketone is a classic method to form the pyrazole ring. mdpi.com Additionally, 1,3-dipolar cycloaddition reactions provide another powerful route to pyrazole-containing systems. nih.govmdpi.com

The table below illustrates the types of complex heterocyclic systems that can be synthesized using pyrazole-based building blocks.

| Starting Material Class | Reagent(s) | Resulting Heterocyclic System |

| 1,3-Dicarbonyl Compounds | Hydrazine Derivatives | Polysubstituted Pyrazoles |

| α,β-Unsaturated Ketones | Hydrazine Derivatives | Pyrazolines (can be oxidized to pyrazoles) |

| Alkynes and Diazo Compounds | - | Substituted Pyrazoles |

| Aminopyrazoles | Diketones, Aldehydes | Pyrazole-fused Pyridines |

Synthetic Intermediates in Organic Transformations

As a synthetic intermediate, this compound is utilized in a variety of organic transformations to introduce the cyclopropyl-pyrazole motif into a target molecule. The pyrazole ring can undergo electrophilic substitution, primarily at the 4-position, allowing for the introduction of various functional groups. mdpi.com

Derivatives of 1-cyclopropyl-1H-pyrazole, such as those with sulfonyl chloride groups, are reactive intermediates that can be used to synthesize a range of other compounds. nih.gov The table below summarizes some key organic transformations involving pyrazole intermediates.

| Transformation | Reagents/Conditions | Product Type |

| Electrophilic Halogenation | N-Bromosuccinimide (NBS) | Brominated Pyrazoles |

| Lithiation followed by Electrophilic Quench | n-BuLi, then an electrophile (e.g., aldehyde, boronic ester) | Functionalized Pyrazoles |

| Cycloaddition Reactions | Dienes | Fused-ring Systems |

| Metal-Catalyzed Cross-Coupling | Boronic acids/esters, Palladium catalyst | Arylated/Alkylated Pyrazoles |

The reactivity of the cyclopropane (B1198618) ring as a strained three-membered ring can also be exploited in certain ring-opening reactions under specific conditions, providing another avenue for synthetic transformations. nih.gov

Role in Agrochemical and Materials Science Applications

The 1-cyclopropyl-1H-pyrazole scaffold is a crucial component in the development of modern agrochemicals, particularly fungicides and insecticides. nih.govnih.gov The pyrazole ring is a well-established pharmacophore in fungicide design, and many commercial fungicides incorporate this moiety. nih.govresearchgate.net The presence of the cyclopropyl group can enhance the biological activity and spectrum of these compounds. For example, pyrazole derivatives are found in a class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs), which are vital for controlling a wide range of plant pathogenic fungi. nih.gov

In the field of materials science, pyrazole-based compounds are being explored for their potential as energetic materials. researchgate.net The high nitrogen content of the pyrazole ring contributes to a high heat of formation, a key characteristic of energetic materials. The unique structural properties of pyrazole derivatives can lead to high crystal densities, which is another desirable feature for applications in explosives and propellants. researchgate.net Research in this area involves the computational design and theoretical evaluation of novel pyrazole-based compounds to predict their energetic properties. researchgate.net

The following table provides examples of applications of pyrazole derivatives in these fields.

| Field | Application | Example Compound Class |

| Agrochemicals | Fungicides | Pyrazole carboxamides (SDHIs) |

| Agrochemicals | Insecticides | Pyrazole-based diamides |

| Materials Science | Energetic Materials | Polynitro-substituted pyrazoles |

Pharmacological and Biological Research Context of Pyrazole Derivatives

General Biological Significance of Pyrazole (B372694) Scaffolds

Pyrazole derivatives are recognized for their extensive biological and pharmacological properties, making them a promising area in drug discovery. researchgate.net These compounds exhibit a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. researchgate.netnih.govmdpi.comresearchgate.netacademicstrive.combohrium.comresearchgate.net The versatility of the pyrazole scaffold allows for chemical modifications that can enhance efficacy, selectivity, and safety profiles, making it an attractive framework for the development of novel therapeutics. researchgate.netfrontiersin.org The pyrazole ring's ability to serve as a hydrogen bond donor and acceptor contributes to its interaction with various biological targets. nih.gov Furthermore, the synthetic accessibility of pyrazole derivatives facilitates the creation of diverse chemical libraries for screening and optimization. researchgate.netnih.gov

Mechanisms of Action at Molecular Targets (General Principles)

The diverse pharmacological effects of pyrazole derivatives stem from their ability to interact with a variety of molecular targets, including enzymes, receptors, and nucleic acids. researchgate.netresearchgate.net

Pyrazole-containing compounds have been identified as potent inhibitors of various enzymes. For instance, certain pyrazole derivatives have shown inhibitory activity against succinate (B1194679) dehydrogenase, a key enzyme in the tricarboxylic acid cycle and electron transport chain. nih.gov

In the realm of cancer therapy, pyrazole scaffolds are crucial in the design of protein kinase inhibitors (PKIs). nih.gov They can target kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are pivotal in tumor growth and angiogenesis. frontiersin.org Additionally, pyrazole derivatives have been developed as inhibitors of Cyclin-Dependent Kinases (CDKs), like CDK2, which are essential for cell cycle regulation. researchgate.net The pyrazole moiety often provides a stable and synthetically accessible core for developing selective and potent kinase inhibitors. nih.gov

Pyrazole derivatives have been successfully developed as receptor antagonists. A notable example is their activity at the cannabinoid type 1 (CB1) receptor. nih.govacs.org Structure-activity relationship studies have revealed that specific substitutions on the pyrazole ring are critical for potent and selective CB1 receptor antagonism. nih.govacs.org For instance, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring are key for high affinity and antagonistic activity. nih.govacs.org

Certain pyrazole derivatives exert their biological effects by interacting with DNA. nih.govjst.go.jp These compounds can bind to the minor groove of the DNA double helix, leading to conformational changes and interference with DNA replication and transcription processes. nih.govjst.go.jp The planar structure of the pyrazole ring allows it to intercalate between DNA base pairs, a mechanism that can contribute to their anticancer properties. jst.go.jp Some pyrazole-based compounds have also been shown to induce DNA fragmentation and damage, leading to apoptosis in cancer cells. rsc.org

Broad Biological Activities (Contextual Overview)

The structural versatility of the pyrazole scaffold has led to the discovery of a wide array of biological activities. researchgate.netnih.govmdpi.com These compounds have been investigated for their therapeutic potential in various diseases. researchgate.netnih.govmdpi.comresearchgate.netacademicstrive.combohrium.comresearchgate.net

Pyrazole derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. nih.govnih.govtandfonline.commdpi.comorientjchem.org Their mechanisms of action can involve the disruption of bacterial cell walls or the inhibition of essential bacterial enzymes. nih.gov For example, some pyrazole derivatives have been identified as inhibitors of bacterial DNA gyrase and type II topoisomerases, which are crucial for bacterial DNA replication. nih.govnih.gov The antimicrobial efficacy of pyrazole compounds can be modulated by various substitutions on the pyrazole ring, allowing for the development of potent and selective antibacterial agents. nih.govnih.govmdpi.comorientjchem.org

| Compound Type | Target Organism(s) | Observed Effect | Reference |

|---|---|---|---|

| N-Benzoic acid derived pyrazole hydrazones | A. baumannii | Potent growth inhibitor with MIC values as low as 4 µg/ml. | nih.gov |

| Naphthyl-substituted pyrazole-derived hydrazones | Gram-positive strains and A. baumannii | Potent growth inhibitors with MIC values in the range of 0.78–1.56 µg/ml; effective against biofilms. | nih.gov |

| Imidazo-pyridine substituted pyrazole derivatives | Broad-spectrum including Gram-positive and Gram-negative bacteria | Potent antibacterial agents with MBC values <1 µg/ml for most strains tested. | nih.gov |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Bacteria and Fungi | High antibacterial and antifungal activities with MIC values of 62.5–125 µg/mL and 2.9–7.8 µg/mL, respectively. | nih.gov |

The versatility of the pyrazole scaffold has led to the discovery of numerous derivatives with significant therapeutic potential across various disease areas. nih.govmdpi.commdpi.comconicet.gov.ar The following sections delve into the key pharmacological activities reported for this class of compounds.

Anticancer / Antiproliferative Effects

Pyrazole derivatives have been extensively investigated for their potential as anticancer agents, demonstrating efficacy against a variety of cancer cell lines. mdpi.comsrrjournals.comresearchgate.net Research has shown that these compounds can exert their antiproliferative effects through various mechanisms, including the inhibition of enzymes crucial for cell division. srrjournals.comresearchgate.net The pyrazole core can be found in several FDA-approved anticancer drugs, highlighting its clinical significance.

Numerous studies have explored the synthesis and in vitro anticancer activities of novel pyrazole derivatives. For instance, some pyrazoline derivatives, which are dihydro-derivatives of pyrazole, have shown remarkable effects in inhibiting cancer cell growth. srrjournals.comresearchgate.net Hybrid molecules, where the pyrazole ring is linked to other pharmacologically active moieties like pyrimidine (B1678525) or carboxyhydrazide, have been particularly effective against lung carcinoma cell lines such as A549. srrjournals.comresearchgate.net

In one study, a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and evaluated for their ability to inhibit the proliferation of MCF-7 breast cancer cells. nih.gov Several of these compounds exhibited noteworthy growth inhibitory effects, underscoring the potential of the N-substituted pyrazole ring structure in antiproliferative activity. nih.gov Another study focused on pyrazole-based hybrid heteroaromatics, with some derivatives showing potent activity against A549 lung cancer cells without exhibiting toxicity to normal cell lines. nih.gov

The following interactive table summarizes the anticancer activity of selected pyrazole derivatives from various studies.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

| Compound Type | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Pyrazoline Scaffolds | HeLa, NCI-H520, NRK-52E | Potential to arrest the cell cycle and induce apoptosis. | srrjournals.com |

| Benzimidazole Linked Pyrazoles | MCF-7, HaCaT, MDA-MB231, A549, HepG2 | Potent antiproliferative activity against tested cancer cell lines. | srrjournals.com |

| Sugar-Based Pyrazole Derivatives | HepG2, A549 | Good inhibitory activity against liver and lung cancer cells. | srrjournals.com |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | MCF-7 | Exhibited interesting growth inhibitory effects. | nih.gov |

| Pyrazole-based hybrid heteroaromatics | A549 | Potent activity against lung cancer cells with no toxicity to normal cells. | nih.gov |

Anti-inflammatory and Immunomodulatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with some compounds being developed as potent therapeutic agents for inflammatory disorders. nih.govsciencescholar.usorientjchem.orgscielo.brmdpi.combohrium.comnih.govresearchgate.net The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. scielo.br Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core and is widely used to treat inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. mdpi.com

Research has focused on synthesizing novel pyrazole analogues with enhanced anti-inflammatory efficacy and improved safety profiles. For instance, a series of pyrazole derivatives were synthesized and screened for their anti-inflammatory activity, with some compounds showing better activity than standard drugs like diclofenac (B195802) sodium. nih.gov In another study, pyrazoline derivatives were found to be more potent anti-inflammatory agents than their pyrazole counterparts. mdpi.com

The following interactive table presents findings on the anti-inflammatory activity of various pyrazole derivatives.

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound Type | Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| 5-hydroxy-3-methyl-1H-pyrazol-4-yl derivatives | Histamine-induced paw edema | Better anti-inflammatory activity compared to diclofenac sodium. | nih.gov |

| Pyrazoline derivatives | Carrageenan-induced paw edema | More potent than the corresponding pyrazole derivatives. | mdpi.com |

| Pyrazole-hydrazone derivatives | In vivo and in vitro assays | Significant anti-inflammatory effects. | sciencescholar.us |

| Pyrazolo-pyridine analogs | Cytokine and COX-2 inhibition | Potent inflammation medication potential. | sciencescholar.us |

Antioxidant Activity

Several pyrazole derivatives have been reported to possess significant antioxidant properties. scielo.brnih.govbanglajol.infobldpharm.com Antioxidants are crucial in combating oxidative stress, a condition implicated in numerous diseases. The antioxidant activity of pyrazoles is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. scielo.brbldpharm.com

Studies have shown that the introduction of specific substituent groups, such as hydroxyl and amino groups, into the pyrazole nucleus is important for their antioxidant activity. nih.gov For example, a series of novel thienyl-pyrazoles were synthesized and showed excellent DPPH and hydroxyl radical scavenging activities, comparable to standard antioxidants like ascorbic acid and BHA. bldpharm.com Another study on 1,3,5-triphenyl-1H-pyrazol-4-ol derivatives also demonstrated their potential as antioxidant agents. bldpharm.com

The following interactive table summarizes the antioxidant activity of selected pyrazole derivatives.

Table 3: Antioxidant Activity of Selected Pyrazole Derivatives

| Compound Type | Assay | Key Findings | Reference(s) |

|---|---|---|---|

| Thienyl-pyrazoles | DPPH, Hydroxyl radical scavenging | Excellent radical scavenging activities, comparable to ascorbic acid and BHA. | bldpharm.com |

| 1,3,5-triphenyl-1H-pyrazol-4-ol derivatives | DPPH radical scavenging | Potent antioxidant effects. | bldpharm.com |

| 1-Carboxyamidino-1H-pyrazole derivatives | DPPH, Chemiluminescence | Good antioxidant properties, influenced by substituents. | scielo.br |

| Pyrazolyl hydrazones and amides | In vitro radical scavenging | Confirmed good antioxidant properties. | nih.gov |

Antiviral Activity

The pyrazole scaffold has also been identified as a promising framework for the development of antiviral agents. semanticscholar.orgnih.govnih.goveurekaselect.comfrontiersin.org Derivatives of pyrazole have shown activity against a range of viruses, including RNA and DNA viruses. researchgate.net

For instance, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were synthesized and evaluated for their antiviral activity. researchgate.net Many of these compounds were found to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range, showing improved potency and selectivity compared to reference inhibitors. researchgate.net Another study identified a pyrazole derivative that showed inhibitory activity against the Chikungunya virus (ChikV). frontiersin.org

The following interactive table highlights some of the antiviral activities reported for pyrazole derivatives.

Table 4: Antiviral Activity of Selected Pyrazole Derivatives

| Compound Type | Virus(es) | Key Findings | Reference(s) |

|---|---|---|---|

| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | YFV, RSV, BVDV | Interfered with viral replication with improved potency and selectivity. | researchgate.net |

| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivative | Chikungunya Virus (ChikV) | Showed inhibitory activity against the virus. | frontiersin.org |

| Pyrazole derivatives containing an oxime moiety | Tobacco Mosaic Virus (TMV) | Possessed antiviral activities, with some having effects comparable to commercial products. | semanticscholar.orgnih.gov |

| Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Potent inhibition of SARS-CoV-2 at lower concentrations. | nih.gov |

Other Reported Activities (e.g., Insecticidal, Acaricidal)

Beyond their therapeutic applications in human diseases, pyrazole derivatives have also demonstrated significant potential in agriculture as insecticidal and acaricidal agents. nih.govconicet.gov.armdpi.commdpi.comsmolecule.comnih.gov The pyrazole ring is a key structural component in several commercial insecticides. smolecule.com

For example, a series of 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings were synthesized and evaluated for their insecticidal activity against Aphis fabae. nih.govmdpi.com Some of these compounds exhibited good activity, with one derivative showing mortality rates comparable to the commercial insecticide imidacloprid. nih.govmdpi.com Another study on novel flupyrimin (B3323723) analogs bearing a 1-aryl-1H-pyrazol-4-yl subunit demonstrated excellent insecticidal activity against Plutella xylostella. smolecule.com

The following interactive table provides examples of the insecticidal activity of pyrazole derivatives.

Table 5: Insecticidal Activity of Selected Pyrazole Derivatives

| Compound Type | Target Pest(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 1H-pyrazole-5-carboxylic acid derivatives | Aphis fabae | Some compounds showed activity comparable to imidacloprid. | nih.govmdpi.com |

| Flupyrimin analogs with 1-aryl-1H-pyrazol-4-yl subunit | Plutella xylostella | Excellent insecticidal activity, with some compounds achieving 100% lethality at 400 µg/ml. | smolecule.com |

| 5-amino-1-aryl-1H-pyrazole-4-carbonitriles | Tuta absoluta larvae | Showed insecticidal activity, with some being more effective than others. | conicet.gov.arnih.gov |

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of pyrazole derivatives is crucial for the rational design of new compounds with enhanced potency and selectivity. nih.goveurekaselect.comorientjchem.orgresearchgate.netnih.gov SAR studies correlate the chemical structure of these derivatives with their observed biological effects to identify key structural features responsible for their activity.

Influence of Cyclopropyl (B3062369) Moiety on Biological Activity

The introduction of a cyclopropyl group into a drug molecule can significantly influence its pharmacological properties. eurekaselect.comnih.govorientjchem.org This small, rigid ring can impact a molecule's conformation, metabolic stability, and binding affinity to its biological target. eurekaselect.comorientjchem.org

In the context of pyrazole derivatives, the cyclopropyl moiety has been incorporated to enhance various biological activities. For instance, in the development of cannabinoid type 1 (CB1) receptor antagonists, diaryl-pyrazole derivatives containing cycloalkyl building blocks, including cyclopropyl groups, were synthesized and tested. eurekaselect.comorientjchem.org Thorough SAR studies led to the identification of novel antagonists with high potency (K(i) ≤ 5 nM) and acceptable metabolic stability. eurekaselect.comorientjchem.org

The cyclopropyl group can also play a role in the antiproliferative activity of pyrazole derivatives. As mentioned earlier, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and showed interesting growth inhibitory effects against breast cancer cells. nih.gov The presence of the cyclopropyl group at the C3 position of the pyrazole ring appears to be a key feature for this activity.

Role of Substituents at Pyrazole Ring Positions (N-1, C-3, C-4, C-5)

The pyrazole scaffold is a fundamental structure in the design of biologically active compounds, largely due to its metabolic stability and the capacity for its nitrogen atoms to engage in hydrogen bonding and other molecular interactions. researchgate.net The pharmacological profile of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the ring. nih.gov The strategic modification of functional groups at the N-1, C-3, C-4, and C-5 positions is a key strategy in medicinal chemistry to modulate the efficacy, potency, and selectivity of these compounds. nih.gov

N-1 Position: The substituent at the N-1 position, the pyrrole-like nitrogen, plays a critical role in defining the compound's properties. When this position is unsubstituted, the N-H group can act as a hydrogen bond donor. nih.gov However, substitution, as with the cyclopropyl group in 1-cyclopropyl-1H-pyrazole, eliminates this hydrogen-bond-donating capability, which can significantly alter the molecule's interaction with biological targets. nih.gov This position is also relevant to the compound's metabolic fate, as N-substituted pyrazoles can experience metabolic removal of the substituent group. nih.gov Research into diaryl-pyrazole derivatives as cannabinoid 1 (CB1) receptor antagonists has demonstrated that modifications at the N-1 position are crucial for defining structure-activity relationships (SAR). nih.gov

C-3 and C-5 Positions: The C-3 and C-5 positions of the pyrazole ring are electronically distinct from the C-4 position. They are less susceptible to electrophilic substitution and more prone to nucleophilic attack due to the influence of the adjacent electronegative nitrogen atoms. nih.gov Substituents at these positions can significantly impact biological activity and selectivity. For instance, in the development of Janus kinase (JAK) inhibitors, an ortho substitution on a pyrazole ring at the C-3 position was found to be important for achieving selectivity for JAK1 over JAK2. nih.gov The potential for tautomerism in pyrazoles that are asymmetrically substituted at the C-3 and C-5 positions can also influence their reactivity and biological properties, as the equilibrium between tautomers affects how the molecule presents itself to its target. mdpi.comresearchgate.net

C-4 Position: The C-4 position is the most common site for electrophilic substitution reactions such as halogenation and nitration on the pyrazole ring. nih.gov This position offers a valuable vector for chemical modification to optimize a compound's properties. In SAR studies of pyrazole-based CB1 antagonists, the introduction of an ethyl group at the C-4 position was part of the optimization process that led to potent and metabolically stable compounds. nih.gov The functionalization at this site can influence the molecule's conformation and its hydrophobic or hydrophilic interactions within a target's binding pocket.

The following table summarizes the general influence of substituents at various positions on the pyrazole ring.

| Ring Position | General Role and Impact on Properties | Example from Research Findings |

|---|---|---|

| N-1 | Modulates hydrogen bonding potential (abolishes H-bond donation). nih.gov Influences metabolic stability and structure-activity relationships. nih.govnih.gov | Substitution with groups like cyclopropyl alters target interaction and is a key modification point for CB1 antagonists. nih.gov |

| C-3 | Key position for influencing selectivity and potency. nih.gov Susceptible to nucleophilic attack. nih.gov Participates in tautomerism with C-5. mdpi.com | An ortho substitution at this position proved important for selectivity of a JAK1 inhibitor over JAK2. nih.gov |

| C-4 | Primary site for electrophilic substitution. nih.gov Allows for modification of steric and electronic properties to optimize binding. | Introduction of an ethyl group at C-4 was a key step in optimizing novel CB1 antagonists. nih.gov |